2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone
Description
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-1-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN4OS2/c1-14-11-18(15(2)29(14)20-6-4-3-5-19(20)26)22(31)13-33-24-28-27-23-30(24)21(12-32-23)16-7-9-17(25)10-8-16/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMARSJLLNSVCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)C(=O)CSC3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure combining thiazole and triazole rings with a chlorophenyl group, contributing to its biological properties. The IUPAC name is:
This compound's molecular formula is , indicating the presence of multiple functional groups that may interact with various biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated across several domains:
1. Antimicrobial Activity
- The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that derivatives of 1,2,4-triazole compounds demonstrate low minimum inhibitory concentrations (MICs), indicating potent antimicrobial effects .
2. Anticancer Activity
- Research has highlighted the anticancer potential of thiazole and triazole derivatives. The compound has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, derivatives have been shown to have IC50 values lower than reference drugs like doxorubicin .
3. Anti-inflammatory Effects
- The compound has also been explored for anti-inflammatory properties. It is believed to inhibit specific pathways involved in inflammation, making it a candidate for further therapeutic exploration .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound interacts with enzymes by binding to their active sites, blocking their function and disrupting essential biological pathways.
- Cell Cycle Arrest : Certain studies suggest that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
Table 1: Summary of Biological Activities
Notable Research Findings
- Antimicrobial Study : A study reported that derivatives of this class showed MIC values as low as 0.25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), suggesting high efficacy compared to existing treatments .
- Anticancer Evaluation : In vitro studies demonstrated that the compound induced apoptosis in A549 lung adenocarcinoma cells with an IC50 value significantly lower than standard chemotherapeutics .
- Toxicity Assessment : A toxicity study indicated no adverse effects following subcutaneous administration at doses up to 40 mg/kg in guinea pigs, supporting its safety profile for further development .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiazole and triazole rings exhibit significant anticancer properties. The thiazolo[2,3-c][1,2,4]triazole moiety has been shown to inhibit tumor growth in various cancer cell lines. Studies suggest that the compound may act by inducing apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Thiazoles and their derivatives have been documented for their effectiveness against a range of bacterial and fungal pathogens. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes .
Anti-inflammatory Effects
Research has demonstrated that similar compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property may make the compound a candidate for treating inflammatory diseases .
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer effects of similar thiazolo[2,3-c][1,2,4]triazole derivatives on human cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity against breast and lung cancer cells .
Case Study 2: Antimicrobial Testing
In another investigation, derivatives of this compound were tested against standard bacterial strains (e.g., Staphylococcus aureus and Escherichia coli). The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Notes:
Key Observations :
- The target compound’s synthesis likely mirrors ’s protocol, where a triazole-thiolate intermediate reacts with an α-chloro ketone .
- Palladium-catalyzed cross-coupling (e.g., Suzuki reactions) is critical for introducing fluorophenyl groups, as seen in related compounds .
Physicochemical Properties
Table 3: Predicted/Experimental Properties
Notes:
- The target’s density and pKa are extrapolated from structurally similar compounds .
- Low aqueous solubility is common due to hydrophobic aryl and heterocyclic motifs, necessitating DMF or DMSO for dissolution .
Computational and Crystallographic Insights
- DFT Studies : The Colle-Salvetti correlation-energy functional and exact-exchange methods (e.g., B3LYP) could model the target’s electronic structure, predicting HOMO-LUMO gaps and charge distribution .
Q & A
What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?
Answer:
The synthesis involves multi-step reactions, including cyclization of the thiazolo-triazole core and coupling with the pyrrole-ethanone moiety. Challenges include:
- Regioselectivity : Ensuring correct positioning of substituents during triazole ring formation. For example, refluxing with hydrazine hydrate in glacial acetic acid under controlled pH (4–6) can favor the desired isomer .
- Thioether linkage stability : The thiol group in the thiazolo-triazole intermediate is prone to oxidation. Using inert atmospheres (N₂/Ar) and antioxidants like BHT (butylated hydroxytoluene) can mitigate degradation .
- Yield optimization : Stepwise purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) improves purity. Yields typically range from 40–60%, but microwave-assisted synthesis may reduce reaction time by 30% .
How can researchers resolve contradictions in spectral data (e.g., NMR) during structural elucidation?
Answer:
Contradictions often arise from:
- Dynamic rotational isomerism : The thioether linkage may exhibit restricted rotation, causing split signals in ¹H NMR. Variable-temperature NMR (VT-NMR) at 25–60°C can coalesce split peaks .
- Overlapping aromatic signals : Use 2D NMR (e.g., HSQC, HMBC) to assign coupled protons and carbons. For example, the 4-chlorophenyl group in the thiazolo-triazole core shows distinct HMBC correlations to the triazole C-3 .
- X-ray crystallography : Resolve ambiguities by determining single-crystal structures. The pyrrole-ethanone moiety’s dihedral angle with the triazole ring (e.g., 15–25°) confirms spatial orientation .
What advanced computational methods predict this compound’s biological activity and pharmacokinetics?
Answer:
- Molecular docking : Screen against targets like 5-lipoxygenase (5-LOX) or cytochrome P450 using AutoDock Vina. The fluorophenyl group shows strong hydrophobic interactions with 5-LOX’s active site (binding energy: −8.2 kcal/mol) .
- ADME prediction : SwissADME predicts moderate bioavailability (F ≈ 45%) due to high logP (~3.5). The thioether linkage may reduce metabolic stability, requiring prodrug strategies .
- MD simulations : Assess binding mode stability over 100 ns. The triazole-thiazole core maintains hydrogen bonds with kinase domains (RMSD < 2.0 Å) .
How do steric and electronic effects influence the compound’s reactivity in derivatization?
Answer:
- Steric hindrance : The 2-fluorophenyl and 2,5-dimethylpyrrole groups limit nucleophilic attack at the ethanone carbonyl. Use bulky bases (e.g., LDA) for selective deprotonation .
- Electronic effects : The electron-withdrawing chloro group on the thiazolo-triazole enhances electrophilicity at C-3, facilitating nucleophilic substitution with thiols .
- Derivatization strategies :
- Oxidation : Convert the pyrrole’s methyl groups to hydroxymethyl using MnO₂ (yield: 55–70%) .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids at the thiazolo-triazole’s C-5 position require Pd(PPh₃)₄ and Cs₂CO₃ .
What experimental designs are recommended to assess stability under physiological conditions?
Answer:
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h. HPLC analysis shows degradation >10% at pH < 3, suggesting enteric coating for oral delivery .
- Light/thermal stability : Expose to UV (254 nm) and 40°C for 72h. The thioether bond is photolabile; amber vials and antioxidants (e.g., ascorbate) are critical .
- Plasma stability : Incubate in human plasma (37°C, 4h). LC-MS detects hydrolysis products (e.g., free thiol), indicating susceptibility to esterases .
How can researchers reconcile discrepancies in biological activity data across in vitro assays?
Answer:
- Cell line variability : Test cytotoxicity in multiple lines (e.g., HepG2, MCF-7). IC₅₀ values may vary by 2–3× due to differential expression of efflux pumps (e.g., P-gp) .
- Assay interference : The fluorophenyl group may auto-fluoresce in fluorimetric assays. Validate results with orthogonal methods (e.g., MTT vs. ATP-lite) .
- Solubility effects : Use DMSO concentrations ≤0.1% to avoid false negatives. Pre-saturate media with the compound for 1h before assays .
What strategies optimize this compound’s selectivity for target proteins over off-targets?
Answer:
- Fragment-based design : Replace the 4-chlorophenyl group with a 3,5-dichloro analog to enhance hydrophobic interactions with kinase pockets .
- Covalent inhibitors : Introduce a Michael acceptor (e.g., acrylamide) at the thioether sulfur for irreversible binding to cysteine residues .
- Pharmacophore modeling : Align the triazole-thiazole core with ATP-binding sites using Schrödinger’s Phase. Adjust substituent polarity to reduce hERG affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
